![molecular formula C14H20N2O2 B6635462 1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide](/img/structure/B6635462.png)
1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. ABT-594 is a member of the class of compounds known as nicotinic acetylcholine receptor agonists, which act on the same receptors as nicotine. However, unlike nicotine, ABT-594 does not produce addiction or other adverse effects associated with smoking.
Mechanism of Action
ABT-594 acts on the nicotinic acetylcholine receptors in the brain and spinal cord, which are involved in the transmission of pain signals. By activating these receptors, ABT-594 reduces the transmission of pain signals and produces analgesia.
Biochemical and Physiological Effects:
ABT-594 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. In addition, ABT-594 has been shown to produce antinociceptive effects in animal models of neuropathic and inflammatory pain, as well as in humans.
Advantages and Limitations for Lab Experiments
ABT-594 has several advantages for use in lab experiments, including its high potency and selectivity for the nicotinic acetylcholine receptors. However, ABT-594 also has several limitations, including its high cost and limited availability.
Future Directions
There are several future directions for research on ABT-594, including:
1. Further studies on the mechanism of action of ABT-594, particularly with regard to its effects on different types of pain.
2. Development of new formulations of ABT-594 that can be administered orally or transdermally, to improve its clinical utility.
3. Investigation of the potential use of ABT-594 in the treatment of other conditions, such as depression and anxiety.
4. Development of new compounds that are structurally similar to ABT-594, but with improved pharmacokinetic and pharmacodynamic properties.
5. Exploration of the potential use of ABT-594 in combination with other drugs, to improve its efficacy and reduce the risk of adverse effects.
Synthesis Methods
ABT-594 is synthesized using a multi-step process that involves the coupling of two key intermediates, 2-(3-methoxyphenyl)ethylamine and cyclobutanecarboxylic acid. The final product is obtained in high purity through a series of purification steps, including chromatography and recrystallization.
Scientific Research Applications
ABT-594 has been extensively studied for its potential use as a painkiller, particularly for the treatment of chronic pain. Several studies have demonstrated that ABT-594 is highly effective in reducing pain in animal models of neuropathic and inflammatory pain. In addition, ABT-594 has been shown to be effective in reducing pain in humans, with a lower risk of addiction and other adverse effects compared to traditional opioids.
properties
IUPAC Name |
1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-12-5-2-4-11(10-12)6-9-16-13(17)14(15)7-3-8-14/h2,4-5,10H,3,6-9,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQKIBTPQEWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2(CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.